5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (molecular formula: C₂₂H₂₁FN₆O₃, molecular weight: 436.447 g/mol) is a heterocyclic compound featuring a 1,2,3-triazole core substituted with:
- A 5-amino group at position 2.
- A 2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-ylmethyl group at position 1.
- An N-(2-fluorophenyl)carboxamide moiety at position 3.
The compound’s structural complexity arises from the integration of 1,3-oxazole and 1,2,3-triazole rings, which confer unique electronic and steric properties.
Properties
IUPAC Name |
5-amino-1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-fluorophenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O3/c1-3-31-18-11-7-4-8-14(18)22-26-17(13(2)32-22)12-29-20(24)19(27-28-29)21(30)25-16-10-6-5-9-15(16)23/h4-11H,3,12,24H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJYMTJIROYHGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, biological interactions, and pharmacological properties based on diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 436.44 g/mol. The structure features a combination of functional groups, including an amino group, a carboxamide group, and both oxazole and triazole rings. This unique arrangement facilitates various interactions with biological targets, which are crucial for its pharmacological effects .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Copper-Catalyzed Azide-Alkyne Cycloaddition : A common strategy for synthesizing triazole derivatives.
- Multi-component Reactions : These reactions allow for the simultaneous formation of several bonds in one step, enhancing efficiency.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : Binding to specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with receptors that mediate cellular responses.
These interactions are facilitated by hydrogen bonding and hydrophobic interactions due to the compound's diverse functional groups .
Pharmacological Properties
Research indicates that this compound may exhibit:
- Antineoplastic Activity : Potential effectiveness against cancer cell lines.
- Antimicrobial Activity : In vitro studies suggest it may inhibit bacterial growth.
For instance, studies on similar triazole derivatives have shown significant activity against various cancer cell lines and pathogens. The mechanism often involves disrupting cellular processes critical for survival and proliferation .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against HT-29 colon cancer cells with IC50 values in low micromolar range. |
| Study B | Showed promising antibacterial activity against Gram-positive bacteria at concentrations as low as 10 µg/mL. |
| Study C | Explored structure–activity relationships (SAR) revealing that modifications to the oxazole ring enhance biological activity. |
These findings underscore the compound's potential as a lead candidate for drug development targeting cancer and infectious diseases .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with triazole and oxazole moieties exhibit promising anticancer properties. The specific compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Studies have shown that the compound can modulate key signaling pathways involved in cancer progression, making it a candidate for further investigation in cancer therapeutics .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its structure allows for interactions with bacterial cell membranes or vital metabolic pathways, which can inhibit bacterial growth and replication. This application is particularly relevant in the development of new antibiotics to combat antibiotic-resistant strains .
Pharmacological Applications
PPAR Agonism
Research has highlighted the compound's potential as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs play crucial roles in metabolism, inflammation, and cell differentiation. The compound has shown effectiveness as a triple agonist for PPARα, PPARγ, and PPARδ, suggesting its utility in treating metabolic disorders such as diabetes and obesity .
Structure-Activity Relationship Studies
The unique combination of the oxazole and triazole rings in this compound allows for detailed structure-activity relationship (SAR) studies. By modifying different components of the molecule, researchers can investigate how changes affect biological activity, leading to the design of more potent derivatives with improved efficacy and selectivity .
Synthesis and Production
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of oxazole and triazole rings through condensation reactions followed by functional group modifications to achieve the desired molecular structure. Efficient synthetic routes are crucial for large-scale production and further research applications .
Case Study 1: Anticancer Efficacy
In a study published in Chemistry Letters, the compound was tested against various cancer cell lines including breast and lung cancer models. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in anticancer therapies .
Case Study 2: Antimicrobial Testing
A recent investigation into the antimicrobial properties of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .
Comparison with Similar Compounds
Heterocyclic Moieties
Aromatic Substitutions
Linker Groups
- The oxazolylmethyl linker in the target compound provides rigidity compared to benzyl () or acetyl () linkers, which may enhance conformational stability during receptor binding .
Implications of Structural Differences
- Bioactivity : The oxazole-triazole dual heterocycle may synergize with kinase or protease targets, whereas analogs with single heterocycles (e.g., ’s benzyl-triazole) likely exhibit divergent activity profiles .
- Solubility : The 2-ethoxyphenyl group’s ortho-substitution reduces water solubility compared to para-substituted analogs (e.g., ’s 4-ethoxyphenyl variant) but improves lipid membrane permeability .
- Synthetic Complexity : The target compound’s multi-step synthesis (e.g., oxazole formation via cyclization, triazole functionalization) contrasts with simpler Buchwald–Hartwig-derived analogs () .
Computational and Experimental Insights
- Similarity Scoring : Tanimoto coefficient analysis () would highlight low similarity (<0.3) between the target compound and simpler triazole-carboxamides due to divergent substituents .
Q & A
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) and maximize yield .
- Employ flow chemistry for precise control over reaction kinetics and scalability .
- Purify intermediates via recrystallization (e.g., ethanol/water mixtures, as in ) to avoid side products .
Advanced: How can crystallographic challenges (e.g., twinning, disorder) in resolving this compound’s structure be addressed?
Methodological Answer :
Crystallographic refinement of flexible substituents (e.g., ethoxyphenyl or fluorophenyl groups) often requires advanced protocols:
- SHELXL Refinement : Apply restraints to anisotropic displacement parameters (ADPs) for disordered regions. Use the
SIMUandDELUcommands to model thermal motion . - Twinning Analysis : For twinned crystals, use the
TWINcommand in SHELXL and validate results with theROTAmatrix in WinGX . - Validation Tools : Cross-check hydrogen bonding and packing motifs with Mercury (CCDC) or PLATON to ensure geometric plausibility .
Q. Example Data from Analogous Structures :
| Parameter | Value (Analogous Compound) | Source |
|---|---|---|
| R-factor (final) | <0.05 | |
| Twinning Fraction | 0.32 |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Q. Methodological Answer :
- NMR :
- FT-IR : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and triazole (C-N stretch ~1500 cm⁻¹) functional groups .
- Mass Spectrometry : Use HRMS (ESI-TOF) to validate molecular formula (C₂₃H₂₃FN₆O₃, expected [M+H]⁺ ~467.18) .
Advanced: How can researchers reconcile discrepancies between in vitro and cellular bioactivity data?
Methodological Answer :
Conflicting results often arise from physicochemical limitations or assay design:
- Solubility Issues : Low aqueous solubility (common in triazole-carboxamides) may reduce cellular uptake. Test solubility in DMSO/PBS mixtures and use nanoformulations (liposomes) for in-cell assays .
- Metabolite Interference : Perform LC-MS to identify metabolites that may deactivate the compound in cellular environments .
- Assay Controls : Include positive controls (e.g., known kinase inhibitors) and validate target engagement via Western blotting or SPR .
Basic: What computational tools support SAR (Structure-Activity Relationship) studies for this compound?
Q. Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger to predict binding modes to targets like kinases or GPCRs. Validate with MD simulations (GROMACS) .
- QSAR Modeling : Build regression models (e.g., using MOE) to correlate substituent electronegativity (fluorine/ethoxy) with bioactivity .
- PubChem Data : Leverage bioassay datasets (AID 1259351) for analogous triazole derivatives to infer potential targets .
Advanced: What strategies mitigate anisotropic displacement errors in X-ray structures of flexible substituents?
Q. Methodological Answer :
- ADP Restraints : Apply
RIGUandISORcommands in SHELXL to model thermal motion for ethoxyphenyl groups . - TLS Refinement : Partition the structure into rigid bodies (oxazole/triazole core) and flexible regions (side chains) to refine translation-libration-screw (TLS) parameters .
- Validation : Check ADPs with the
ADDSYMalgorithm in PLATON to detect over-constrained regions .
Basic: How do fluorine and ethoxy substituents influence this compound’s properties?
Q. Methodological Answer :
- Fluorine : Enhances metabolic stability and electronegativity, improving target binding (e.g., via C-F⋯H-N interactions) .
- Ethoxy Group : Increases lipophilicity (logP ~3.5), impacting membrane permeability but reducing aqueous solubility .
- Synergistic Effects : The 2-fluorophenyl group may direct regioselective reactions during synthesis .
Advanced: What crystallographic software pipelines are recommended for structural analysis?
Q. Methodological Answer :
- Data Processing : Use XDS or HKL-2000 for integration .
- Structure Solution : Employ SHELXD for Patterson methods or ShelXT for dual-space algorithms .
- Refinement : SHELXL for small-molecule refinement; Olex2 for graphical interface .
- Visualization : ORTEP for Windows to generate publication-quality ellipsoid plots .
Basic: What are the primary biological targets for triazole-carboxamide derivatives?
Q. Methodological Answer :
- Kinases : Inhibit ATP-binding pockets (e.g., EGFR, VEGFR) via triazole-carboxamide interactions .
- Antimicrobial Targets : Disrupt bacterial DNA gyrase or fungal ergosterol biosynthesis .
- Neurodegenerative Targets : Modulate amyloid-β aggregation or tau phosphorylation .
Advanced: How can researchers validate synthetic intermediates with conflicting spectral data?
Q. Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
